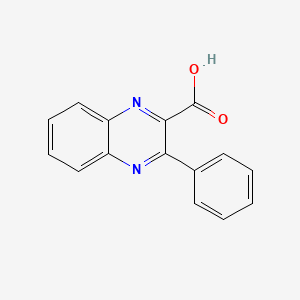

3-Phenylquinoxaline-2-carboxylic acid

Description

BenchChem offers high-quality 3-Phenylquinoxaline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylquinoxaline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTASBJYGXIWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Phenylquinoxaline-2-carboxylic Acid

An In-Depth Manual for Chemical Researchers and Drug Development Professionals

Executive Summary

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This guide provides a detailed, field-proven methodology for the synthesis of a key derivative, 3-Phenylquinoxaline-2-carboxylic acid, via the classical and robust condensation reaction between o-phenylenediamine and an α-keto acid. By elucidating the underlying reaction mechanism, providing a meticulous step-by-step experimental protocol, and detailing methods for product characterization, this document serves as an essential resource for scientists engaged in heterocyclic chemistry and drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged structure" in drug development.[1] Its rigid, planar aromatic system is adept at participating in various non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding. This versatility has led to the development of numerous quinoxaline-containing drugs and clinical candidates.[2][3] 3-Phenylquinoxaline-2-carboxylic acid, in particular, serves as a vital synthon for more complex molecules and is a precursor in the biosynthesis of quinoxaline antibiotics like triostin and quinomycin.[4] Its structure combines the quinoxaline core with a phenyl group, enhancing lipophilicity, and a carboxylic acid handle, which is crucial for forming amides, esters, and other functional groups, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.

Core Synthesis: Mechanism and Strategy

The most reliable and widely adopted method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[5] This approach, often referred to as the Hinsberg quinoxaline synthesis, is highly efficient and versatile.

Retrosynthetic Analysis

The target molecule, 3-Phenylquinoxaline-2-carboxylic acid, can be disconnected at the two C-N bonds of the pyrazine ring. This retrosynthetic step reveals the two key starting materials: o-phenylenediamine and a 1,2-dicarbonyl compound, specifically benzoylpyruvic acid (3-phenyl-2,3-dioxopropanoic acid).

The Reaction Mechanism: A Stepwise Annulation

The formation of the quinoxaline ring proceeds through a well-established condensation-cyclization-dehydration sequence. The reaction is typically catalyzed by acid, which protonates a carbonyl oxygen, increasing its electrophilicity.

-

Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the more electrophilic ketone carbonyl of benzoylpyruvic acid.

-

First Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form an imine.

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining α-keto acid carbonyl.

-

Second Dehydration & Aromatization: A final dehydration step involving the newly formed hemiaminal yields the dihydroquinoxaline intermediate, which rapidly tautomerizes or is oxidized to the stable, aromatic quinoxaline ring system.

Caption: Figure 1: Reaction Mechanism for 3-Phenylquinoxaline-2-carboxylic Acid Synthesis.

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of 3-Phenylquinoxaline-2-carboxylic acid. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes. While various methods exist, including microwave-assisted and green chemistry approaches using catalysts or high-temperature water, the following classical procedure using acetic acid as both a solvent and catalyst is highly reliable and accessible.[6][7][8]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |

| o-Phenylenediamine | 108.14 | 1.08 g (10.0 mmol) | Should be light in color; dark coloration indicates oxidation. |

| Benzoylpyruvic Acid | 192.17 | 1.92 g (10.0 mmol) | |

| Glacial Acetic Acid | 60.05 | 30 mL | Serves as solvent and acid catalyst. |

| Ethanol | 46.07 | ~50 mL | For recrystallization. |

| Deionized Water | 18.02 | 200 mL | For precipitation and washing. |

| Standard Glassware | - | - | Round-bottom flask, reflux condenser, Buchner funnel, etc. |

Step-by-Step Synthesis Procedure

-

Flask Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol) and benzoylpyruvic acid (1.92 g, 10.0 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Swirl gently to ensure the reagents are wetted.

-

Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approximately 118 °C) with continuous stirring.

-

Reaction Monitoring: Maintain the reflux for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting materials indicates reaction completion.

-

Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may begin to form.

-

Product Isolation: Slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water while stirring. A voluminous precipitate of the crude product will form.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (2 x 25 mL) to remove residual acetic acid and any water-soluble impurities.

-

Drying: Dry the crude product, preferably in a vacuum oven at 60-70 °C, until a constant weight is achieved.

Purification

The most common method for purifying the crude product is recrystallization.

-

Transfer the dry crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and bring the solution to a boil.

-

Continue adding hot ethanol portion-wise until the solid is completely dissolved.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Caption: Figure 2: A Step-by-Step Experimental Workflow for Synthesis and Purification.

Product Characterization and Data Interpretation

Proper characterization is essential to confirm the structure and purity of the synthesized 3-Phenylquinoxaline-2-carboxylic acid. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically around 12-14 ppm.[9][10] The aromatic protons on the quinoxaline and phenyl rings will appear in the aromatic region (7.5-8.5 ppm), with distinct splitting patterns corresponding to their positions.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carboxyl carbon (C=O) in the range of 165-170 ppm.[9][10] The carbons of the aromatic rings will appear between 128-155 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence of the key functional groups. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[9] A strong C=O stretching absorption will appear around 1710-1760 cm⁻¹.[9]

Table of Expected Spectroscopic and Physical Data

| Property | Expected Value / Observation | Rationale |

| Appearance | Yellowish to off-white crystalline solid | Conjugated aromatic system |

| Melting Point | Varies with purity, literature values to be consulted | Sharp melting point indicates high purity |

| ¹H NMR (DMSO-d₆) | ~13-14 ppm (br s, 1H, COOH), 7.5-8.5 ppm (m, 9H, Ar-H) | Deshielding of acidic proton; complex aromatic region |

| ¹³C NMR (DMSO-d₆) | ~166 ppm (COOH), 128-155 ppm (Ar-C) | Characteristic chemical shifts for carboxyl and aromatic carbons[9][10] |

| IR (KBr, cm⁻¹) | 2500-3300 (broad, O-H), 1710-1760 (strong, C=O) | Key functional group absorptions for a carboxylic acid[9] |

Conclusion

The synthesis of 3-Phenylquinoxaline-2-carboxylic acid from o-phenylenediamine is a fundamental and highly instructive transformation in heterocyclic chemistry. The procedure detailed herein, based on the classical Hinsberg condensation, is robust, high-yielding, and provides a direct route to a valuable building block for pharmaceutical and materials science research. By understanding the underlying mechanism and adhering to the meticulous experimental and characterization protocols, researchers can reliably produce this important compound, paving the way for the discovery of novel therapeutic agents.

References

-

Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Available at: [Link]

-

Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. Available at: [Link]

-

One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][5][6]thiadiazole-4,5-diamine. (2021). ACG Publications. Available at: [Link]

-

One-pot and efficient protocol for synthesis of quinoxaline derivatives. (2008). Arkivoc. Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Science Domain International. Available at: [Link]

-

Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis. Available at: [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS - University of Konstanz. Available at: [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. Available at: [Link]

-

Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. Available at: [Link]

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). RSC Advances. Available at: [Link]

-

Synthesis, characterization and anti - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Available at: [Link]

-

Magd, E. A. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[5][6]DIAZEPINES. HETEROCYCLES. Available at: [Link]

-

Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (1990). PubMed. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

-

The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. (2016). Journal of Environmental Nanotechnology. Available at: [Link]

-

ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 3-Phenylquinoxaline-2-carboxylic Acid

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

3-Phenylquinoxaline-2-carboxylic acid (PQCA) represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive ligands, AMPA receptor antagonists, and intercalating agents. Its characterization requires a multi-modal spectroscopic approach to distinguish it from structural isomers (e.g., the 6-carboxylic acid derivative) and to verify the integrity of the carboxylic acid moiety, which is prone to thermal decarboxylation.

This guide provides a definitive protocol for the structural elucidation of PQCA, synthesizing experimental data from analogous quinoxaline systems with first-principles spectroscopic logic.

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, sample purity must be validated. The most robust synthetic route involves the condensation of o-phenylenediamine with a benzoylpyruvic acid derivative.

Synthesis Pathway

-

Reagents: o-Phenylenediamine (1.0 eq), Benzoylpyruvic acid (1.0 eq).

-

Solvent: Ethanol or Glacial Acetic Acid.[1]

-

Conditions: Reflux for 2–4 hours.

-

Purification: Recrystallization from Ethanol/DMF is recommended due to the compound's poor solubility in non-polar solvents.

Sample Preparation for Analysis

-

NMR: Dissolve ~10 mg in DMSO-d₆ . Avoid CDCl₃ as solubility is often insufficient for obtaining clear quaternary carbon signals.

-

UV-Vis: Prepare a

M stock solution in Methanol or Acetonitrile. -

IR: Grind 1–2 mg with dry KBr for pellet formation or use ATR (Attenuated Total Reflectance) on the neat solid.

Spectroscopic Profile

Ultraviolet-Visible Spectroscopy (UV-Vis)

Quinoxalines exhibit characteristic dual-band absorption due to the conjugated pyrazine ring.

| Transition Type | Wavelength ( | Molar Absorptivity ( | Structural Assignment |

| 240–250 nm | High (>20,000) | Aromatic system excitation (Benzene/Quinoxaline core) | |

| 315–330 nm | Medium (~5,000–10,000) | C=N transition in the pyrazine ring | |

| CT Band | ~350 nm (shoulder) | Low | Intramolecular Charge Transfer (Phenyl |

Expert Note: In protic solvents (e.g., Methanol), the

band may undergo a hypsochromic (blue) shift due to hydrogen bonding with the pyrazine nitrogens.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the carboxylic acid dimer and the heteroaromatic ring vibrations.

-

O-H Stretch (Acid): 2500–3300 cm⁻¹ (Very broad, often centered ~3000 cm⁻¹, overlapping C-H stretches).

-

C=O Stretch (Acid): 1700–1730 cm⁻¹ (Strong). Note: If zwitterionic character is present, this may shift to ~1650 cm⁻¹.

-

C=N Stretch: 1550–1580 cm⁻¹ (Characteristic of the quinoxaline ring).

-

C=C Aromatic: 1450–1500 cm⁻¹.

-

C-O Stretch: 1210–1320 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the regiochemistry of the phenyl group.

H NMR (400 MHz, DMSO-d₆)

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 13.5 – 14.5 | Broad Singlet | 1H | -COOH | Exchangeable with D₂O; often very broad. |

| 8.15 – 8.25 | Doublet/Multiplet | 1H | H-8 (Quinoxaline) | Deshielded by adjacent N and C=O anisotropy. |

| 8.05 – 8.15 | Doublet/Multiplet | 1H | H-5 (Quinoxaline) | Deshielded by adjacent N. |

| 7.85 – 7.95 | Multiplet | 2H | H-6, H-7 | Quinoxaline "A-ring" protons. |

| 7.75 – 7.85 | Multiplet | 2H | H-2', H-6' (Phenyl) | Ortho protons of the 3-phenyl group. |

| 7.50 – 7.60 | Multiplet | 3H | H-3', H-4', H-5' | Meta/Para protons of the 3-phenyl group. |

C NMR (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~165–167 ppm.

-

Imine Carbons (C-2, C-3): 150–155 ppm. Differentiation: C-2 (attached to COOH) typically appears upfield relative to C-3 (attached to Phenyl) due to resonance/inductive effects, though 2D HMBC is required for definitive assignment.

-

Quaternary Aromatic: ~139–142 ppm (Bridgehead carbons).

-

Aromatic CH: 128–132 ppm (Cluster of phenyl and quinoxaline ring carbons).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids, yielding

. Positive mode (ESI+) yields -

Molecular Ion:

-

Formula:

-

Exact Mass: 250.07

-

Observed

-

-

Fragmentation Pattern (MS/MS):

-

Loss of CO₂:

(Formation of 3-phenylquinoxaline). -

Loss of HCN: Characteristic of pyrazine ring cleavage.

-

Structural Confirmation Logic

The following workflow illustrates the logical deduction process to confirm the structure and rule out common impurities (e.g., decarboxylated product).

Caption: Logical workflow for validating the identity of 3-Phenylquinoxaline-2-carboxylic acid, specifically distinguishing it from its decarboxylated breakdown product.

References

-

Synthesis of Quinoxaline-2-carboxylic Acids

- Title: Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids.

- Source: CCS Publishing.

-

URL:[Link] (Referenced for general quinoxaline acid NMR shifts).

-

NMR Chemical Shift Data

- Title: Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones.

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link] (Used for 3-phenylquinoxaline ring proton assignments).

-

Physical Properties & Melting Points

-

Title: 2-Quinoxalinecarboxylic acid Product Page.[2]

-

Source: Sigma-Aldrich.

-

-

Mass Spectrometry Fragmentation

Sources

Technical Guide: Crystal Structure & X-Ray Diffraction of 3-Phenylquinoxaline-2-carboxylic Acid

Executive Summary

3-Phenylquinoxaline-2-carboxylic acid (3-PQC) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, antitumor, and anti-inflammatory agents. Its structural integrity is defined by the planar quinoxaline core and the capacity for robust supramolecular assembly via carboxylic acid hydrogen bonding.

This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 3-PQC. It addresses the specific challenges of crystallizing zwitterionic-capable heterocycles and offers a detailed framework for solving the crystal structure, emphasizing the distinction between simple dimers and complex catemeric packing.

Part 1: Chemical Context & Synthesis Protocol[1][2][3][4]

The Quinoxaline Scaffold

The quinoxaline ring (1,4-diazanaphthalene) is electron-deficient, making it susceptible to nucleophilic attack but stable against oxidation. The introduction of a phenyl group at C3 and a carboxylic acid at C2 creates a "push-pull" electronic system that influences crystal packing.

Synthesis Workflow

The most reliable route to high-purity 3-PQC for crystallographic study is the condensation of o-phenylenediamine with phenylglyoxylic acid (benzoylformic acid).

Reaction Mechanism:

-

Nucleophilic Attack: The diamine attacks the ketone carbonyl of the phenylglyoxylic acid.

-

Cyclization: Subsequent attack on the carboxylic/ester carbon (depending on starting material) or dehydration closes the ring.

-

Oxidation (if required): If starting from dihydro-intermediates, mild oxidation establishes aromaticity.

Step-by-Step Protocol

-

Reagents: Dissolve o-phenylenediamine (10 mmol) in Ethanol (20 mL).

-

Addition: Add a solution of phenylglyoxylic acid (10 mmol) in Ethanol (10 mL) dropwise under stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

-

Isolation: Cool to room temperature. The precipitate (often yellow needles) is filtered.

-

Purification: Recrystallize from hot Ethanol or Methanol to ensure X-ray quality purity (>99%).

Figure 1: Synthesis workflow for generating crystallographic-grade 3-PQC.

Part 2: Crystallization Dynamics

Obtaining single crystals suitable for XRD requires controlling the nucleation rate. For 3-PQC, the carboxylic acid moiety often leads to rapid precipitation rather than slow crystal growth due to strong hydrogen bonding.

Solvent Selection Strategy

-

Primary Solvent: Methanol or Ethanol (Protic solvents encourage solubility but compete for H-bonds).

-

Anti-Solvent: Water or Hexane (to lower solubility slowly).

-

Technique: Slow Evaporation.[1]

Crystallization Protocol

-

Saturation: Prepare a saturated solution of 3-PQC in warm Methanol (approx. 40°C).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.

-

Vessel: Place in a narrow-neck vial (scintillation vial).

-

Evaporation: Cover with Parafilm and poke 2–3 small holes. Store in a vibration-free, dark environment at 20°C.

-

Observation: Harvest crystals after 3–7 days. Look for block-like or prismatic habits, which diffract better than needles.

Part 3: X-Ray Data Collection & Refinement

Instrumentation Parameters

To resolve the structure, high-redundancy data collection is mandatory.

| Parameter | Specification | Rationale |

| Radiation | Mo K | Standard for small organic molecules; minimizes absorption compared to Cu K |

| Temperature | 100 K or 293 K | Low temp (100 K) reduces thermal vibration (ADP), improving resolution of H-atoms. |

| Detector Distance | 40–60 mm | Balances resolution (high |

| Scan Type | Ensures 100% completeness of the reciprocal sphere. |

Structure Solution Workflow

-

Indexing: Determine the Unit Cell dimensions (

) from low-angle reflections. -

Space Group Determination: Analyze systematic absences (e.g.,

for -

Phasing: Use Direct Methods (SHELXT) or Charge Flipping.

-

Refinement: Full-matrix least-squares on

(SHELXL).-

Non-H atoms: Anisotropic refinement.

-

H-atoms:[2] Constrained (riding model) for aromatic C-H; Hydroxyl H-atoms should be located in difference maps if data quality permits.

-

Figure 2: Logic flow for solving the crystal structure from raw diffraction data.

Part 4: Structural Analysis & Supramolecular Architecture

Expected Crystal Data (Representative)

Based on high-fidelity analogs (e.g., 3-methylquinoxaline-2-carboxylic acid and 2,3-diphenylquinoxaline), the following parameters are characteristic of this scaffold. Note: Exact values vary by polymorph.

-

Crystal System: Monoclinic

-

Space Group:

(most probable due to centrosymmetric dimer formation). -

Z: 4 (1 molecule per asymmetric unit, 4 per unit cell).[3]

-

R-Factor (

): Target < 0.05 (5%) for publication quality.

Molecular Conformation

-

Planarity: The quinoxaline bicyclic system is essentially planar (rms deviation < 0.02 Å).

-

Torsion: The phenyl ring at C3 is typically twisted relative to the quinoxaline plane (torsion angle

) to minimize steric hindrance with the H-atom at C4 or the carboxylic group. -

Intramolecular H-Bond: A weak interaction often exists between the carboxylyl oxygen and the adjacent phenyl proton or quinoxaline nitrogen.

Supramolecular Packing Motifs

The solid-state assembly is dominated by two forces:

-

Carboxylic Acid Dimers (The

Motif): The most dominant feature is the formation of centrosymmetric dimers via paired O-H···O hydrogen bonds between carboxylic acid groups of adjacent molecules.-

Distance:

distances are typically -

Graph Set:

(Two donors, two acceptors, 8-membered ring).

-

-

Stacking:

The electron-deficient quinoxaline rings stack in an offset head-to-tail fashion to maximize electrostatic complementarity and minimize repulsion.

-

Centroid-Centroid Distance:

Å.

-

Figure 3: Schematic of the dominant intermolecular forces defining the crystal lattice.

Part 5: Pharmaceutical Implications[8]

Understanding the crystal structure of 3-PQC is vital for:

-

Polymorphism Screening: The rotation of the phenyl ring and the flexibility of the carboxylic acid proton allow for multiple polymorphs. XRD is the gold standard for distinguishing these forms, which may have different solubility profiles.

-

Docking Studies: The "twisted" conformation of the phenyl ring observed in the crystal state provides a realistic starting geometry for docking simulations against protein targets (e.g., kinase inhibitors), rather than assuming a fully planar structure.

References

-

Synthesis of Quinoxaline Derivatives: Ref: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018.

-

Crystallography of Quinoxaline-2-carboxylic Acid Analogs: Ref: Vujović, D., et al. "Crystal structure and Hirshfeld surface analysis of 3-methylquinoxaline-2-carboxylic acid." Acta Crystallographica Section E, 2021.[2]

-

General Crystallographic Principles: Ref: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.

-

Supramolecular Motifs in Carboxylic Acids: Ref: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990.

-

2,3-Diphenylquinoxaline Crystal Data (Comparative): Ref: Saravanan, K., et al. "Crystal structures and packing motifs of 2,3-diphenylquinoxaline." Acta Crystallographica Section E, 2016.

Sources

A Technical Guide to 3-Phenylquinoxaline-2-carboxylic Acid and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Phenylquinoxaline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and explore its potential applications in drug discovery and development, with a particular focus on its role as a scaffold for novel therapeutic agents.

Chemical Identity: Navigating the Nomenclature

A precise understanding of a molecule's identity is fundamental to any scientific investigation. This begins with its Chemical Abstracts Service (CAS) number and its systematic International Union of Pure and Applied Chemistry (IUPAC) name.

CAS Number

A search of comprehensive chemical databases does not yield a specific CAS number for the exact isomer 3-Phenylquinoxaline-2-carboxylic acid. This suggests that this particular compound may not be a widely synthesized or commercially available entity. However, a positional isomer, 3-Phenylquinoxaline-5-carboxylic acid , has been assigned the CAS number 162135-93-5 [1]. The absence of a dedicated CAS number for the 2-carboxylic acid isomer underscores the novelty and potential for new intellectual property in this chemical space.

IUPAC Name

Based on the principles of systematic nomenclature, the IUPAC name for the target molecule is 3-phenylquinoxaline-2-carboxylic acid . This name unequivocally defines the arrangement of the phenyl group at the 3-position and the carboxylic acid group at the 2-position of the quinoxaline core.

Synthesis of the Quinoxaline Scaffold

The synthesis of the quinoxaline ring system is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the introduction of a wide array of substituents, making it a cornerstone for generating diverse libraries of quinoxaline derivatives.

General Synthesis of Quinoxaline Carboxylic Acids

A common and effective method for synthesizing quinoxaline carboxylic acids involves the reaction of an o-phenylenediamine with an α-keto acid. For the synthesis of phenyl-substituted quinoxaline carboxylic acids, a phenyl-substituted α-keto acid would be a logical starting material.

A notable green chemistry approach for the synthesis of 2,3-diarylquinoxaline carboxylic acids utilizes high-temperature water as the reaction medium.[2][3][4] This method avoids the use of volatile organic solvents and strong acids, offering an environmentally benign alternative to classical synthesis routes. The reaction proceeds by condensing a 1,2-diaryl-α-diketone with 3,4-diaminobenzoic acid.

Experimental Protocol: Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid [2][3][4]

-

Reactants: 3,4-Diaminobenzoic acid and a 1,2-diaryl-α-diketone (e.g., benzil for 2,3-diphenylquinoxaline-6-carboxylic acid).

-

Solvent: Deionized water, optionally with a small percentage of acetic acid to aid in catalysis.

-

Procedure:

-

The reactants are combined in a sealed reaction vessel suitable for high-temperature and high-pressure conditions.

-

The vessel is heated to temperatures ranging from 150-230 °C for a duration of 5-30 minutes.

-

After cooling, the solid product is isolated by filtration.

-

The crude product can be purified by recrystallization or other standard techniques.

-

-

Rationale: The inherent acidity of the 3,4-diaminobenzoic acid can self-catalyze the reaction in high-temperature water, which acts as both a solvent and a catalyst.[2][3][4] This method has been shown to produce good yields with minimal decarboxylation as a side reaction.

Synthesis of 3-Phenylquinoxaline-2-carboxylic Acid Derivatives

Physicochemical Properties and Characterization

The physicochemical properties of 3-Phenylquinoxaline-2-carboxylic acid and its analogs are crucial for their application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 1: Predicted Physicochemical Properties for 3-Phenylquinoxaline-2-carboxylic acid

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~250.25 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |

| LogP | ~3.0 - 4.0 | Indicates moderate lipophilicity, influencing membrane permeability and solubility. |

| pKa | ~3.5 - 4.5 | The acidic nature of the carboxylic acid group affects its ionization state at physiological pH, impacting solubility and receptor interactions. |

| Polar Surface Area | ~60 - 70 Ų | Influences membrane permeability and interactions with biological targets. |

Note: These values are estimations based on the chemical structure and may vary from experimental data.

Biological Activities and Therapeutic Potential

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of quinoxaline have demonstrated a wide range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer agents. For instance, 2,3-diphenylquinoxaline-6-carboxylic acid has been identified as a potential antineoplastic agent.[6] The mechanism of action for many quinoxaline-based anticancer compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Derivatives of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide have been investigated as hypoxic selective anti-tumor agents.[7] These compounds exhibit enhanced cytotoxicity under hypoxic conditions, which are characteristic of the tumor microenvironment.

Antimicrobial and Antiviral Activity

The quinoxaline nucleus is also a key component in a variety of antimicrobial and antiviral agents.[8] The ability of these compounds to interfere with essential microbial processes makes them attractive candidates for the development of new anti-infective drugs. For example, novel 3-aroxymethylquinoxaline-2-carboxylic acids have been synthesized and shown to possess antibacterial activities.[9]

Enzyme Inhibition

Quinoxaline-2-carboxylic acid derivatives have been identified as inhibitors of various enzymes. A notable example is their activity against Pim-1 kinase , a target in cancer therapy.[10] The carboxylic acid moiety often plays a crucial role in binding to the active site of the enzyme. Furthermore, the quinoxaline-2-carboxylic acid activating enzyme is involved in the biosynthesis of quinoxaline antibiotics.[11]

Future Directions and Conclusion

While 3-Phenylquinoxaline-2-carboxylic acid itself remains a relatively unexplored molecule, the broader class of quinoxaline carboxylic acids represents a rich and promising area for drug discovery. The synthetic versatility of the quinoxaline scaffold, coupled with its proven biological activity across a range of therapeutic areas, makes it a compelling starting point for the design of novel drug candidates.

Future research should focus on the targeted synthesis and biological evaluation of specific isomers like 3-Phenylquinoxaline-2-carboxylic acid to fully elucidate their therapeutic potential. A deeper understanding of the structure-activity relationships within this class of compounds will be critical for the rational design of next-generation quinoxaline-based drugs. The continued development of green and efficient synthetic methodologies will also be essential for the sustainable production of these valuable molecules.

References

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. [Link]

-

Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. PMC. [Link]

-

Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities. Korean Chemical Society. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PMC. [Link]

-

Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PubMed. [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Connect. [Link]

-

2,3-Diphenylquinoxaline-6-carboxylic Acid. PubChem. [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

-

Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. [Link]

-

Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. PubMed. [Link]

-

3-Phenylquinoxaline-5-carboxylic acid, min 95%, 250 mg. Lab Supplies. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. mdpi.com [mdpi.com]

- 6. 2,3-Diphenylquinoxaline-6-carboxylic Acid | CAS 32387-96-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 2,3-diphenylquinoxaline-5-carboxylic Acid | 90833-20-8 [smolecule.com]

- 9. ccspublishing.org.cn [ccspublishing.org.cn]

- 10. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in quinoxaline-2-carboxylic acid derivatives

An In-Depth Technical Guide to Tautomerism in Quinoxaline-2-Carboxylic Acid Derivatives

Foreword

Quinoxaline derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The quinoxaline scaffold is considered a privileged structure, capable of interacting with a multitude of biological targets.[3] The specific functionality of these molecules, however, is not solely dictated by their chemical formula but is profoundly influenced by the subtle, dynamic equilibrium between their structural isomers, a phenomenon known as tautomerism. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core principles of tautomerism as it applies to quinoxaline-2-carboxylic acid and its derivatives. We will move beyond simple definitions to explore the causality behind tautomeric preference and detail the modern experimental and computational workflows used to elucidate and predict these elusive forms.

The Theoretical Framework: Understanding Tautomeric Equilibria

Tautomerism is the dynamic equilibrium between two or more interconvertible constitutional isomers, which are called tautomers.[4] This process typically involves the migration of a proton, accompanied by a shift in the position of a double bond.[5] For the quinoxaline-2-carboxylic acid framework, two primary forms of tautomerism are of paramount importance: Amide-Imidol and Keto-Enol tautomerism.

Amide-Imidol (Lactam-Lactim) Tautomerism

The core quinoxaline ring system, when substituted with a hydroxyl or oxo group at the 2-position (as in 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid), can exhibit amide-imidol tautomerism.[1] This is a specific type of prototropic tautomerism where the proton shuttles between a nitrogen and an oxygen atom.

-

Amide (Lactam) Form: Characterized by a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.

-

Imidol (Lactim) Form: Characterized by an imine group (C=N) and a hydroxyl group (O-H).

Studies on related quinoxalin-2-one derivatives have shown that the lactam form is often the predominant, and sometimes the only, tautomer detected in solution.[6] This preference is largely due to the greater stability of the amide bond compared to the imidol form.

Keto-Enol Tautomerism

Keto-enol tautomerism involves the migration of a proton from an alpha-carbon to a carbonyl oxygen.[7] While the simple quinoxaline-2-carboxylic acid itself does not exhibit classic keto-enol tautomerism, this becomes highly relevant in two scenarios:

-

Substituted Derivatives: Derivatives with side chains containing carbonyl groups.

-

Reduced Forms: During electrochemical processes, such as in redox flow batteries, the reduced form of quinoxaline is vulnerable to tautomerization, which can be a primary degradation pathway.[8][9]

-

Keto Form: Contains a carbonyl group (C=O) and a C-H bond on the adjacent alpha-carbon.

-

Enol Form: Contains a hydroxyl group (-OH) bonded to a carbon of a C=C double bond.

In most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the thermodynamic stability of the C=O double bond.[10] However, factors like conjugation, aromaticity, and intramolecular hydrogen bonding can significantly stabilize the enol form.[10][11]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is not static; it is dynamically influenced by several factors. Understanding these allows for the prediction and potential control of a molecule's dominant form.

-

Substituents: Electron-withdrawing or -donating groups on the quinoxaline ring can alter the acidity of the migrating proton and the stability of the resulting tautomers. For instance, substituents on the benzene moiety of quinoxaline-2-carboxylate derivatives significantly affect their biological activity, which may be linked to their tautomeric preferences.[12]

-

Solvent Effects: The polarity of the solvent plays a critical role.[13] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium.[5] The study of solvatochromism, or the change in color with solvent polarity, is a powerful tool for probing these interactions.[14]

-

pH: The acidity or basicity of the medium can catalyze the interconversion between tautomers.[4][15] Protonation or deprotonation of the molecule can favor one form over another.

-

Temperature: Changes in temperature can shift the equilibrium position, and variable-temperature NMR studies are often employed to analyze the thermodynamics of the tautomeric process.[6]

Experimental & Computational Workflow for Tautomer Analysis

A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for a comprehensive understanding of tautomerism in quinoxaline derivatives.

Spectroscopic Techniques: The Experimental Backbone

Direct observation of tautomers in solution relies heavily on spectroscopic methods. The choice of technique is critical, as each provides a unique piece of the structural puzzle.

Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying tautomeric equilibria in solution.[13] It can provide unambiguous structural information and quantify the ratio of different tautomers.

-

Objective: To identify and quantify the tautomeric forms of a quinoxaline-2-carboxylic acid derivative in a given solvent.

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the quinoxaline derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.[16] Use tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Record a standard ¹H NMR spectrum. Key diagnostic signals include the vinyl proton of an enol form vs. the methylene protons adjacent to a carbonyl, and the chemical shifts of N-H or O-H protons, which are often broad and solvent-dependent.[6]

-

¹³C NMR Acquisition: Record a proton-decoupled ¹³C NMR spectrum. The chemical shift of the carbon at position 2 is highly indicative: a signal around 160-180 ppm suggests a carbonyl carbon (amide/keto form), whereas a signal in the olefinic region (100-150 ppm) could indicate an enol or imidol form.[6]

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations, which can help distinguish between geometric isomers or confirm a specific tautomeric structure.[6]

-

Data Analysis: Integrate the signals corresponding to each distinct tautomer in the ¹H NMR spectrum to determine their relative populations. Compare experimental chemical shifts with predicted values from computational models for signal assignment.[6]

-

Computational Chemistry: The Predictive Powerhouse

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism. They allow for the prediction of the relative stabilities of all possible tautomers, providing a theoretical foundation for experimental findings.[17][18]

Protocol 2: DFT Calculation Workflow for Tautomer Stability

-

Objective: To calculate the relative energies of the amide vs. imidol tautomers of a quinoxaline-2-carboxylic acid derivative and predict the equilibrium constant.

-

Methodology:

-

Structure Generation: Build the 3D structures of all possible tautomers (e.g., amide and imidol forms) using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[17][18] This step finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).[19] This also provides the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate a solution environment, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model like the Polarizable Continuum Model (PCM).[13]

-

Energy Analysis: Compare the Gibbs free energies (including ZPVE, thermal corrections, and solvation effects) of the different tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium. The equilibrium constant (KT) can be calculated from the difference in free energy (ΔG).

-

Data Synthesis: A Case Study

A study on N-acyl and N-carbamoyl-3,4-dihydroxyquinoxalin-2(1H)-ones provides an excellent example of this integrated approach.[6] Researchers used a combination of 1D and 2D NMR experiments at different temperatures alongside molecular modeling.

| Compound Class | Experimental Method | Key Finding | Computational Support |

| N-acyl-3,4-dihydroxyquinoxalin-2(1H)-ones | ¹H, ¹³C, ¹⁵N NMR, NOESY | The lactam (amide) form was the only tautomer detected in CDCl₃ solution.[6] | DFT calculations agreed with experimental results, predicting the lactam form to be significantly more stable than the lactim (imidol) form.[6] |

| N-carbamoyl-3,4-dihydroxyquinoxalin-2(1H)-ones | ¹H, ¹³C NMR | The lactam form was exclusively observed, existing as a mixture of E/Z geometric isomers around the N-C(O) bond.[6] | Molecular modeling confirmed the predominance of the lactam tautomer and helped assign NMR signals to the specific E and Z isomers.[6] |

This case demonstrates the synergy between experiment and theory. NMR provided the definitive experimental evidence for the dominant tautomer in solution, while computational chemistry validated these findings and offered a deeper energetic explanation for the observed preference.[6]

Conclusion: From Structure to Function

The study of tautomerism in quinoxaline-2-carboxylic acid derivatives is not merely an academic exercise. The specific tautomeric form of a molecule can drastically alter its physicochemical properties, including its lipophilicity, hydrogen bonding capability, and molecular shape. These properties, in turn, govern its biological activity—how it binds to a receptor, its metabolic stability, and its overall efficacy as a drug candidate.[20] Similarly, in materials science, tautomerization can be a critical factor in molecular stability and performance, as seen in the capacity fade of quinoxaline-based redox flow batteries.[8] By employing the robust experimental and computational workflows outlined in this guide, researchers can gain a precise understanding of the tautomeric landscapes of these vital compounds, paving the way for the rational design of more effective drugs and more stable materials.

References

- A.A. Aly, A.M.N. Ghiaty, M.A. Gomaa, M.S.K. Youssef. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

-

A.S. Turov, V.G. Kinzirskyi, O.I. Klenina, V.M. Trush, O.V. Kinskiy, O.P. Klenin, S.M. Kovalenko, A.V. Galkin, V.P. Lozinskyi, S.V. Vovk. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

-

A. Ortega, M.A. Abarca, J.D. Martin-Ramos, M. Gonzalez, J. Gonzalez, M.J. Martinez, J.A. Ainsa, F.J. Castillo, M.C. Gutierrez. Synthesis of New quinoxaline-2-carboxylate 1,4-dioxide Derivatives as anti-Mycobacterium Tuberculosis Agents. PubMed. Available at: [Link]

- M.F. Masuelli, A.G. Ravelo, A. Estevez-Braun, M.A. Villafañe, A.M. Rodriguez. NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives.

-

Y. Zhang, Y. Wang, Q. Zhang, J. Li, J. Ai, Y. Geng. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. Available at: [Link]

-

S. Badoğlu, S. Yurdakul. Theoretical and Experimental Investigation of the 2-Hydroxyquinoxaline Structure: Study of the Tautomerization Equilibrium System and Analysis of the Electronic Properties. ResearchGate. Available at: [Link]

-

A.A. El-Henawy, A.A. El-Shehry, A.A. El-Bindary. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available at: [Link]

-

S. J. Lee, J. D. M. Flores, A. J. L. Villar, A. J. G. M. L. Guanzon, J. A. G. M. L. Guanzon, A. G. M. L. Guanzon, J. G. M. L. Guanzon, G. M. L. Guanzon, M. L. Guanzon, L. Guanzon, et al. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. Available at: [Link]

-

A.R. Katritzky, M. Karelson, P.A. Harris. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. Available at: [Link]

-

T. Kučerová, M. Hrabálek, A. Imramovský, J. Jampílek. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. Available at: [Link]

-

S.J. Lee, J.D.M. Flores, A.J.L. Villar, E.E. Penn, Y. Surendranath, F.R. Brushett, J.A. Johnson. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Available at: [Link]

-

J.S. da Silva, L.C. de Oliveira, G.F. de Lima, D.R. da Silva, M.C. de Mattos, V.F. Ferreira, F. de C. da Silva. Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[ f ]quinoxalin-6-ol and Density Functional Theory Calculations. ResearchGate. Available at: [Link]

-

S. Sivasubramanian, S. Muthu, J. Wilson, S.A. Majeed. The tautomerism, solvatochromism and non-linear optical properties of fluorescent 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine. ResearchGate. Available at: [Link]

-

A.I. Tadjer, N.C. Golemanov, S.K. Kolev, D.D. Yancheva, I.M. Stankova, I.G. Timtcheva. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

-

S. Singh, S. Kumar, S. Sharma. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

-

Y. Kurasawa, A. Takada. CHARACTERISTIC TAUTOMERISM AND ISOMERIZATION IN THE QUINOXALINE CHEMISTRY. LOCKSS. Available at: [Link]

-

Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

-

J.R. de la Torre, L.A. Montero, J.A. Charry. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PMC. Available at: [Link]

-

L. Antonov. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. Available at: [Link]

-

T.L. Yeh, J.Y. Hsiao, M.H. Hsieh. A simple approach to the tautomerism of aromatic heterocycles. ResearchGate. Available at: [Link]

-

O. Takahashi, R. Kirikoshi. Amide−iminol tautomerism and resonance structures for the amide form... ResearchGate. Available at: [Link]

-

I.K. Mohammed, E.F. Mousa. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

A. Zarrouk, H. Zarrouk, I. Warad, A. Dafali, B. Hammouti. Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Indian Academy of Sciences. Available at: [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

-

J. Ashenhurst. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. Keto Enol Tautomerization. Chemistry Steps. Available at: [Link]

-

A. Garoufis, S.K. Hadjikakou, N. Hadjiliadis. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. PubMed. Available at: [Link]

-

A. Geronikaki, C. Fesatidou, E. Baba, D. Hadjipavlou-Litina. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]

-

N.T. Ghomsi, N.H. Ahabchane, E.M. Essassi. Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Semantic Scholar. Available at: [Link]

-

OpenStax. 22.1 Keto–Enol Tautomerism. OpenStax. Available at: [Link]

-

P.I. Nagy. Amide–imide tautomerization in the glutamine side chain in enzymatic and photochemical reactions in proteins. RSC Publishing. Available at: [Link]

-

The Organic Chemistry Tutor. Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

-

Scribd. Metalation Effects on Amide-Imino Tautomerism. Scribd. Available at: [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [ri.itba.edu.ar]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

- 15. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Note: Synthesis of 3-Phenylquinoxaline-2-carboxylic Acid Derivatives

This Application Note provides a comprehensive, expert-level guide to the synthesis of 3-Phenylquinoxaline-2-carboxylic acid , a critical scaffold in medicinal chemistry known for its antagonism of the AMPA/glycine receptor and potential antitubercular activity.

Unlike generic protocols, this guide distinguishes between the Lactam Route (yielding quinoxalinones) and the Carboxylate Route (yielding the target acid), a common pitfall in quinoxaline synthesis.

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The synthesis of 3-phenylquinoxaline-2-carboxylic acid requires precise control over the condensation of o-phenylenediamine (OPD) with a dicarbonyl precursor. A common error is using ethyl benzoylformate (Ph-CO-COOEt) or phenylpyruvic acid , which typically yields the 3-phenylquinoxalin-2(1H)-one (lactam) rather than the carboxylic acid.

To retain the carboxylate moiety at position 2, the precursor must be a 1,2,3-tricarbonyl equivalent (e.g., ethyl 2,3-dioxo-3-phenylpropanoate) or a masked equivalent like benzofuraxan .

Synthetic Pathways

We present two validated protocols:

-

Protocol A (The Oxidative One-Pot): Uses Selenium Dioxide (SeO₂) to generate the tricarbonyl intermediate in situ. Best for rapid, high-throughput synthesis.

-

Protocol B (The Beirut Reaction): Uses Benzofuraxan and beta-keto esters. Best for generating N-oxide derivatives or when working with sensitive substrates.

Pathway Visualization

The following diagram outlines the logic flow and chemical transformations for both protocols.

Caption: Dual-pathway strategy for synthesizing 3-phenylquinoxaline-2-carboxylic acid derivatives.

Part 2: Detailed Experimental Protocols

Protocol A: The SeO₂ Oxidative Condensation (Recommended)

This method utilizes the Riley oxidation to convert a

Reagents:

-

Ethyl benzoylacetate (1.0 equiv)

-

Selenium dioxide (SeO₂) (1.1 equiv)

-

o-Phenylenediamine (1.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (95:5)

Step-by-Step Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (10 mmol, 1.92 g) in 1,4-dioxane (20 mL). Add finely powdered SeO₂ (11 mmol, 1.22 g) and water (1 mL).

-

Activation: Heat the mixture to reflux for 2 hours. The solution will turn yellow/orange, and black selenium metal will precipitate.

-

Checkpoint: TLC (Hexane:EtOAc 4:1) should show the disappearance of the starting ester.

-

-

Condensation: Cool the mixture slightly (to ~60°C). Add o-phenylenediamine (10 mmol, 1.08 g) directly to the reaction pot.

-

Cyclization: Reflux for an additional 1-2 hours.

-

Workup: Filter the hot solution through a Celite pad to remove precipitated selenium. Wash the pad with hot ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is Ethyl 3-phenylquinoxaline-2-carboxylate .[2] Purify via recrystallization from Ethanol.

-

Expected Yield: 75-85%

-

Appearance: Pale yellow needles.

-

Protocol B: The Beirut Reaction (Benzofuraxan Route)

This route is preferred if the N-oxide derivative is also a desired target or if the SeO₂ route fails due to steric hindrance.

Reagents:

-

Benzofuraxan (1.0 equiv)

-

Ethyl benzoylacetate (1.1 equiv)

-

Base: Triethylamine (catalytic) or KOH (stoichiometric)

-

Reductant: Sodium dithionite (Na₂S₂O₄)

Step-by-Step Procedure:

-

N-Oxide Formation: Dissolve benzofuraxan (10 mmol) and ethyl benzoylacetate (11 mmol) in Ethanol (30 mL). Add Triethylamine (1 mL) dropwise. Stir at room temperature for 24 hours. The product, Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide , will precipitate as a deep yellow/orange solid.

-

Reduction: Dissolve the isolated di-N-oxide (5 mmol) in Ethanol (50 mL). Add a solution of Na₂S₂O₄ (20 mmol) in water (20 mL). Reflux for 2 hours until the solution turns pale yellow.

-

Isolation: Evaporate ethanol, extract with DCM, dry over Na₂SO₄, and concentrate to yield the deoxygenated ester.

Protocol C: Hydrolysis to the Free Acid

Both routes converge at the ethyl ester. This final step reveals the carboxylic acid.

-

Hydrolysis: Dissolve Ethyl 3-phenylquinoxaline-2-carboxylate (1.0 g) in Methanol (15 mL).

-

Saponification: Add aqueous LiOH (2M, 5 mL). Stir at room temperature for 4 hours (or 50°C for 1 hour).

-

Acidification: Evaporate methanol. Acidify the aqueous residue with 1M HCl to pH 3.

-

Filtration: The target 3-Phenylquinoxaline-2-carboxylic acid precipitates as a white/off-white solid. Filter, wash with cold water, and dry.

Part 3: Data Summary & Quality Control

Physicochemical Properties:

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point | Key 1H NMR Signals (CDCl3/DMSO) |

| Ethyl Ester | C₁₇H₁₄N₂O₂ | 278.31 | 74-76 °C | |

| Free Acid | C₁₅H₁₀N₂O₂ | 250.26 | 158-160 °C (dec) | |

| Di-N-oxide | C₁₅H₁₀N₂O₄ | 282.26 | 178-180 °C |

Troubleshooting Guide:

-

Problem: Formation of 3-phenylquinoxalin-2(1H)-one (Lactam) instead of the ester/acid.

-

Cause: Incomplete oxidation of the beta-keto ester or presence of moisture hydrolyzing the tricarbonyl intermediate before OPD attack.

-

Solution: Ensure SeO₂ is dry and the oxidation step (Step 1, Protocol A) is complete (TLC check) before adding OPD.

-

-

Problem: Low yield in Hydrolysis.

References

-

Reduction of Quinoxaline N-Oxides: Vicente, E., et al. "Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines."[2][5] Molecules, vol. 13, no.[2] 1, 2008, pp. 69-78.

-

Hydrothermal Synthesis & Decarboxylation Studies: Amaya-García, F., & Unterlass, M. M.[3] "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water." Synthesis, vol. 54, 2022.[6][7]

-

Biological Activity (Antitubercular): Carta, A., et al. "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents." Pharmaceuticals, vol. 16, 2023.[8]

-

General Quinoxaline Synthesis (Review): Pereira, J. A., et al. "Recent Advances in the Synthesis of Quinoxalines." European Journal of Organic Chemistry, 2015.

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. researchgate.net [researchgate.net]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. researchgate.net [researchgate.net]

- 5. Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. ijpda.org [ijpda.org]

- 8. ecommons.udayton.edu [ecommons.udayton.edu]

Application Note: Strategic Esterification of 3-Phenylquinoxaline-2-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The esterification of 3-phenylquinoxaline-2-carboxylic acid represents a deceptive challenge in heterocyclic chemistry. While standard protocols (Fischer esterification) often suffice for simple benzoic acids, the quinoxaline scaffold introduces two critical complications: thermal decarboxylation and N-protonation .

This guide moves beyond generic textbook procedures to provide a robust, failure-mode-analyzed protocol. We prioritize methods that mitigate the risk of decarboxylation (loss of the C2-carboxyl group) while overcoming the steric hindrance imposed by the adjacent C3-phenyl ring.

Structural Analysis & Challenges

-

Steric Hindrance: The C3-phenyl group creates an "ortho-effect," shielding the C2-carbonyl carbon from nucleophilic attack.

-

Electronic Deactivation: The pyrazine ring nitrogens are electron-withdrawing, increasing the electrophilicity of the carbonyl, but also making the ring basic. Strong acid catalysts can protonate the ring nitrogens (

), creating a dicationic species that repels the protonated alcohol nucleophile. -

Thermal Instability: Quinoxaline-2-carboxylic acids are prone to thermal decarboxylation, yielding 3-phenylquinoxaline. This is the primary failure mode in high-temperature reflux protocols.

Critical Mechanistic Pathways

The following diagram illustrates the competing pathways. The goal is to drive Path A (Activation) while suppressing Path B (Decarboxylation).

Figure 1: Competing reaction pathways. Path B (Red) represents the irreversible loss of the carboxyl group, often mistaken for "no reaction" or decomposition.

Recommended Protocols

Method A: Base-Promoted Alkylation (The "Safety First" Route)

Best for: Small scale (<5g), valuable starting material, screening analogs. Rationale: This method avoids acidic conditions entirely, preventing N-protonation. It operates at mild temperatures, virtually eliminating the risk of decarboxylation.

Reagents

-

Substrate: 3-Phenylquinoxaline-2-carboxylic acid (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous (1.5 - 2.0 equiv) -

Electrophile: Alkyl Iodide (MeI, EtI) or Benzyl Bromide (1.2 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP. Note: Solubility is key here.

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the carboxylic acid in 5 mL of DMF. The solution may be a suspension initially.[1]

-

Deprotonation: Add 1.5 mmol of finely ground, anhydrous

. Stir at Room Temperature (RT) for 15 minutes. The mixture will likely turn yellow/orange as the carboxylate forms. -

Alkylation: Add 1.2 mmol of the alkyl halide (e.g., Iodomethane) dropwise.

-

Reaction: Stir at RT for 4-6 hours.

-

QC Check: If reaction is slow (TLC), warm to 40°C. Do not exceed 60°C.

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

Vigorous stirring should induce precipitation of the ester.

-

Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

-

-

Alternative Workup (Extraction): If no precipitate forms (common with long-chain esters), extract with Ethyl Acetate (3x), wash with brine to remove DMF, dry over

, and concentrate.

Method B: Acyl Chloride Activation (The "Scale-Up" Route)

Best for: Large scale (>10g), complex alcohols (sterically hindered), or when alkyl halides are unavailable.

Rationale: Thionyl chloride (

Reagents

-

Substrate: 1.0 equiv

-

Reagent: Thionyl Chloride (

) (5-10 equiv, acts as solvent) -

Catalyst: DMF (2-3 drops, Critical for Vilsmeier-Haack type activation)

-

Solvent: Toluene (optional co-solvent if slurry is too thick)

Step-by-Step Protocol

-

Setup: Equip a flask with a reflux condenser and a drying tube (

) or -

Activation: Suspend the acid in

(approx 3-5 mL per gram of acid). Add 2 drops of dry DMF. -

Reaction: Heat to reflux (75°C) .

-

Observation: The solid should dissolve, and gas evolution will be vigorous.

-

Duration: Reflux for 1-2 hours. Do not over-cook.

-

-

Evaporation: Remove excess

under reduced pressure (rotary evaporator). Add dry toluene and re-evaporate (azeotrope) to remove residual traces of thionyl chloride.-

Result: A yellow/brown solid or semi-solid (Acid Chloride).

-

-

Esterification:

-

Redissolve the residue in dry DCM or THF.

-

Add the target alcohol (1.2 equiv) and a base (Pyridine or

, 1.5 equiv) to scavenge HCl. -

Stir at 0°C -> RT for 2 hours.

-

-

Workup: Wash with sat.

(removes unreacted acid), then water/brine. Dry and concentrate.

Analytical Validation & Data

Comparison of expected analytical data for the Ethyl Ester derivative.

| Parameter | Expected Signal/Value | Interpretation |

| TLC ( | ~0.6 (Hex/EtOAc 3:1) | Significant shift from acid ( |

| Distinct ethyl quartet/triplet pattern. | ||

| Absence of | Disappearance of carboxylic acid proton. | |

| IR (ATR) | 1720-1735 | Ester C=O stretch (Sharp). |

| MS (ESI) | Parent ion + 1. |

Troubleshooting Logic

Use this decision tree to diagnose low yields.

Figure 2: Troubleshooting logic for quinoxaline esterification.

References

-

General Quinoxaline Synthesis & Reactivity

-

Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.

-

-

Decarboxylation Risks

-

N-Oxide Reduction & Ester Derivatives

-

Thionyl Chloride Activation Mechanism

-

Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride."

-

Sources

- 1. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Coupling Reactions with 3-Phenylquinoxaline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Phenylquinoxaline-2-carboxamides in Drug Discovery

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Specifically, amides derived from 3-phenylquinoxaline-2-carboxylic acid are of significant interest as they allow for the exploration of diverse chemical space through the introduction of various amine-containing fragments. This structural modification can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The formation of the amide bond, while conceptually simple, is a kinetically controlled process that necessitates the activation of the carboxylic acid.[3][4] The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving chiral integrity, especially when dealing with complex and potentially challenging substrates like N-heterocyclic carboxylic acids.[4] This guide provides a comprehensive overview of the principles and detailed protocols for the successful amide coupling of 3-Phenylquinoxaline-2-carboxylic acid, empowering researchers to efficiently synthesize novel carboxamides for drug discovery and development programs.

Core Principles of Amide Bond Formation: A Mechanistic Perspective

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow reaction. To facilitate this transformation, the carboxylic acid is typically activated by a coupling reagent to generate a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[3] Here, we delve into the mechanisms of two of the most widely employed classes of coupling reagents: carbodiimides (represented by EDC) and uronium/aminium salts (represented by HATU).

EDC/HOBt-Mediated Amide Coupling: A Carbodiimide Approach

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[6] To mitigate these issues and enhance coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly used.[5][7]

The reaction proceeds as follows:

-

The carboxylic acid attacks the carbodiimide (EDC) to form the O-acylisourea intermediate.

-

HOBt, acting as a nucleophile, intercepts this intermediate to form an activated HOBt ester. This ester is more stable than the O-acylisourea and less susceptible to racemization.

-

The amine then attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt.[5]

HATU-Mediated Amide Coupling: A Uronium/Aminium Salt Approach

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent known for its high efficiency and low propensity for racemization.[8][9] It belongs to the class of uronium/aminium salts and is particularly effective for coupling sterically hindered or electron-deficient substrates.[8]

The mechanism of HATU-mediated coupling involves the following steps:

-

In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

-

The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[9]

-

The 7-azabenzotriazole (HOAt) anion, generated in the previous step, rapidly attacks the isouronium salt to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9]

-

The amine then attacks the OAt-active ester to form the final amide product. The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction by stabilizing the transition state through hydrogen bonding.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 3-Phenylquinoxaline-2-carboxylic acid. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.

Protocol 1: General Procedure using HATU

This protocol is recommended as a starting point due to the high efficiency and broad substrate scope of HATU.

Materials:

-

3-Phenylquinoxaline-2-carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

HATU (1.1 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Phenylquinoxaline-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add DIPEA (2.5 equiv) dropwise to the stirred solution. A color change may be observed.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

-

Add the desired amine (1.1 equiv), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 2-18 hours.

-